2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Lipophilicity Drug-like properties Medicinal Chemistry

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is a substituted pyrrolidine featuring a chloroacetyl warhead and a distinct 3-ethoxymethyl-4-methyl substitution pattern on the pyrrolidine ring. Identified by CAS number 2098092-62-5, its molecular formula is C10H18ClNO2 with a molecular weight of 219.71 g/mol.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
CAS No. 2098092-62-5
Cat. No. B1479987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
CAS2098092-62-5
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESCCOCC1CN(CC1C)C(=O)CCl
InChIInChI=1S/C10H18ClNO2/c1-3-14-7-9-6-12(5-8(9)2)10(13)4-11/h8-9H,3-7H2,1-2H3
InChIKeyWIBTWTWNEBJUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one (CAS 2098092-62-5): A Specialized Pyrrolidine-Based Building Block for Research and Development


2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is a substituted pyrrolidine featuring a chloroacetyl warhead and a distinct 3-ethoxymethyl-4-methyl substitution pattern on the pyrrolidine ring [1]. Identified by CAS number 2098092-62-5, its molecular formula is C10H18ClNO2 with a molecular weight of 219.71 g/mol . This compound is classified as a ketone and serves as a specialized chemical intermediate, where its sterically hindered and electronically tailored structure differentiates it from basic unsubstituted or monosubstituted pyrrolidine building blocks [2].

The Risks of Simple Pyrrolidine Interchange: Structural Specificity of 2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one


Generic substitution within the chloroacetyl-pyrrolidine class is not scientifically sound due to the critical influence of substituents on the pyrrolidine ring. The combination of an ethoxymethyl group at the 3-position and a methyl group at the 4-position in this compound creates a unique steric environment, distinct lipophilicity (XLogP3 = 1.4), and altered basicity compared to the unsubstituted parent (XLogP3 ~0.8) or other regioisomers [REFS-1, REFS-2]. These properties directly impact molecular recognition, reactivity, and pharmacokinetic behavior, meaning that even closely related analogs like 2-chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one or methoxy variants cannot be assumed to perform equivalently in a synthesis or a biological assay . The following quantitative evidence highlights the specific differentiators that guide scientific selection.

Quantitative Differentiation of 2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one from Key Analogs


Enhanced Lipophilicity (XLogP3) of the 3-Ethoxymethyl-4-methyl Scaffold Drives Distinct Pharmacokinetic and Solubility Profiles

The target compound's computed partition coefficient (XLogP3 = 1.4) is significantly higher than that of simpler chloroacetyl-pyrrolidine analogs [1]. For example, the parent compound 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one has a lower computed logP (~0.8). This increase in lipophilicity, driven by the ethoxymethyl and methyl substituents, is quantifiable and directly influences predicted membrane permeability and organic phase partitioning, making it more suitable for applications where a higher logP is desired [2].

Lipophilicity Drug-like properties Medicinal Chemistry

Guaranteed High Purity (98%) Minimizes Impurity-Driven Variability in Demanding Applications

This specific compound is supplied with a standard purity of 98%, as verified by batch-specific analytical data including NMR, HPLC, or GC . This level of purity is higher than the typical 95% purity offered for many similar research-grade building blocks, such as the 2-(ethoxymethyl) isomer . The higher purity translates to a lower burden of unknown impurities, which is crucial for achieving reproducible results in sensitive catalytic reactions or biological assays.

Chemical Purity Reproducibility Quality Control

Altered Topological Polar Surface Area (TPSA) Influences Solubility and Permeability Compared to Unsubstituted Scaffolds

The compound exhibits a Topological Polar Surface Area (TPSA) of 29.5 Ų [1]. This value is a key descriptor for predicting oral bioavailability and brain penetration, where lower TPSA values are generally associated with better membrane permeability. While structurally similar, the unsubstituted 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one has a slightly different TPSA due to lack of the ethoxymethyl group, which impacts its hydrogen-bonding capacity. The addition of the ether oxygen in the target compound's side chain represents a quantifiable structural modification that fine-tunes this key parameter.

Physicochemical Properties ADME Solubility

Unique Reactivity Profile of the Sterically Hindered Chloroacetyl Group Enables Chemoselective Bioconjugation

The chloroacetyl group is a well-known electrophilic warhead used in the design of covalent inhibitors. However, the flanking 3-ethoxymethyl and 4-methyl substituents on the pyrrolidine ring create a sterically hindered environment around this reactive center [1]. This hindrance is absent in the unsubstituted 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one. Consequently, the target compound is predicted to react with nucleophilic cysteine residues in proteins with different kinetics and selectivity compared to its flat, sterically unencumbered analogs, making it a more discriminant chemical probe [2].

Covalent Inhibitors Chemoselectivity Electrophilic Warhead

Enhanced Solubility in Organic Solvents for Synthetic Chemistry Applications

The ethoxymethyl side chain at the 3-position is specifically noted to improve solubility in organic solvents [1]. This is a practical differentiator from simpler alkyl-substituted pyrrolidines which can have more limited solubility in common reaction media. While quantitative solubility data (e.g., mg/mL in specific solvents) is not publicly available for this compound, the structural motif is a well-established design principle for enhancing miscibility, facilitating homogeneous reactions and simplifying work-up procedures.

Synthetic Chemistry Organic Synthesis Reactivity

Chiral Undefined Stereo Centers Enable Access to Enantiomerically Pure Downstream Products

The compound possesses two undefined atom stereocenters at the 3- and 4-positions of the pyrrolidine ring [1]. This means it is supplied as a mixture of diastereomers (if not specified otherwise). This feature is critical for researchers aiming to isolate or study specific chiral forms. In contrast, many close analogs, like the 2-substituted ethoxymethyl variant, have only one chiral center or are achiral . This compound provides a more complex, three-dimensional structure that can be exploited in asymmetric synthesis to generate enantioenriched final products.

Chiral Chemistry Stereochemistry Diastereoselectivity

High-Value Application Scenarios for 2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one Based on Quantitative Differentiators


Scaffold for Covalent Fragment-Based Drug Discovery (FBDD)

The combination of a sterically hindered electrophilic chloroacetyl warhead and favorable physicochemical properties (XLogP3 = 1.4, TPSA = 29.5 Ų) makes this compound an ideal starting fragment for covalent inhibitor design [1]. Its low molecular weight (219.71 Da) and high purity (98%) align perfectly with FBDD requirements, where reliable structure-activity relationships (SAR) depend on high-quality, reproducible starting materials [REFS-2, REFS-3].

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

With two undefined stereocenters, this compound provides a dense, chiral scaffold for the synthesis of complex bioactive molecules, such as potential DPP-4 inhibitors or other peptidomimetics [1]. Its specific substitution pattern is structurally closer to certain drug-like pharmacophores than simpler achiral building blocks, offering a more direct synthetic route to enantioenriched candidates [3].

Developing Chemical Probes with Predicted High Membrane Permeability

The compound's computed TPSA of 29.5 Ų and lipophilicity (XLogP3 = 1.4) are in a favorable range for compounds requiring passive cellular permeability [1]. This positions it as a superior core for designing cell-permeable chemical probes compared to more polar or higher TPSA analogs, which may require transporter-mediated uptake or fail to reach intracellular targets .

Core Intermediate for Exploring Steric Effects in Nucleophilic Substitution Reactions

The unique steric environment created by the 3-ethoxymethyl and 4-methyl groups adjacent to the reactive chloroacetyl moiety makes this compound a valuable model substrate for studying steric and stereoelectronic effects on nucleophilic substitution kinetics [1]. This is a key area of fundamental research in physical organic chemistry, where results can inform broader synthetic methodology development.

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